(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a structurally complex architecture. Its core consists of a bicyclic purine system (positions 1, 3, 7, and 8 substituted) with a 2,6-dione moiety. Key substituents include:
- Position 8: An (E)-configured hydrazinyl group linked to a pyridin-3-ylmethylene moiety, enabling π-π interactions and metal chelation.
- Positions 1 and 3: Methyl groups, enhancing metabolic stability .
The hydrazinyl-pyridine substituent suggests possible applications in targeted therapies, where the hydrazone linkage could facilitate pH-dependent drug release or receptor binding .
Properties
CAS No. |
899972-51-1 |
|---|---|
Molecular Formula |
C24H27N7O4 |
Molecular Weight |
477.525 |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-4-16-7-5-9-19(11-16)35-15-18(32)14-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-13-17-8-6-10-25-12-17/h5-13,18,32H,4,14-15H2,1-3H3,(H,27,28)/b26-13+ |
InChI Key |
HTXXSXLCDNJKLG-LGJNPRDNSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)N(C3=O)C)C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as EHPH, is a complex purine derivative that exhibits potential biological activities due to its unique structural features. This compound combines a purine core with various functional groups, including a hydrazine moiety and an ethylphenoxy group, which may facilitate interactions with biological targets.
Structural Characteristics
EHPH is characterized by:
- Purine Ring : A nitrogen-containing heterocyclic aromatic ring.
- Hydrazine Moiety : Contributes to potential biological activity and reactivity.
- Phenoxy Group : Enhances solubility and may influence pharmacokinetics.
Potential Biological Activities
Research indicates that compounds similar to EHPH often exhibit significant biological activities. The following table summarizes some known activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminopurine | Amino group at position 2 | Antiviral activity |
| 8-Azaguanine | Azole substitution at position 8 | Antimetabolite properties |
| Hydralazine | Hydrazine moiety | Antihypertensive effects |
The unique combination of functional groups in EHPH suggests diverse interactions not observed in simpler derivatives, potentially leading to novel therapeutic applications.
The biological activity of EHPH can be hypothesized based on its structural reactivity. The compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleic acid metabolism.
- DNA Interaction : The purine base may intercalate into DNA or RNA structures, affecting replication and transcription processes.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of hydrazone derivatives, compounds with structural similarities to EHPH exhibited significant inhibitory activity against cancer cell lines such as HepG2 and MDA-MB-231. The IC50 values for these compounds ranged from 20.95 μM to 64.08 μM, indicating promising anticancer potential compared to standard treatments like cisplatin .
- Antimicrobial Properties : Another study showed that derivatives with similar hydrazine functionalities displayed notable activity against bacterial strains like Escherichia coli and Proteus vulgaris. The effectiveness was assessed through zone of inhibition measurements and minimum inhibitory concentration (MIC) tests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s purine-dione core distinguishes it from pyrimidine-dione analogs (e.g., compounds 7–9 in ), which lack the imidazole ring, reducing their capacity for multi-target interactions . Below is a comparative analysis of key analogs:
Physicochemical Properties
- The styryl-substituted compound (20) has a lower MP (230°C), likely due to reduced polarity .
- Solubility : The 2-hydroxypropyl group at position 7 (target compound) enhances water solubility compared to the allyl () or methyl () groups. However, the pyrrolidinyl substituent () may improve solubility in polar organic solvents .
Functional Group Reactivity
Implications for Drug Development
The target compound’s hybrid structure combines features of purine-based therapeutics (e.g., kinase inhibition) and hydrazone-based prodrugs. Compared to analogs:
- Advantages : Balanced hydrophilicity/hydrophobicity, tunable reactivity via hydrazone linkage.
- Limitations: Potential metabolic instability of the hydrazone bond in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
